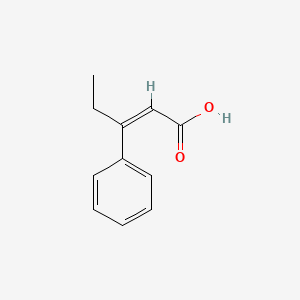
3-Phenylpent-2-enoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a phenyl group attached to a pentenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylpent-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with butanal, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 3-Phenylpent-2-enoic acid may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-Phenylpentanoic acid.
Substitution: Halogenated or nitrated phenylpentenoic acids.
Wissenschaftliche Forschungsanwendungen
3-Phenylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-Phenylpent-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an allosteric modulator of enzymes, altering their activity by binding to sites other than the active site. This modulation can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenylpentanoic acid
- 3,5-Diphenylpent-2-enoic acid
- 4-Phenylbut-2-enoic acid
Uniqueness
3-Phenylpent-2-enoic acid is unique due to its specific structure, which allows for a range of chemical modifications and applications. Its phenyl group provides a site for electrophilic aromatic substitution, while the pentenoic acid chain offers opportunities for oxidation and reduction reactions. This versatility makes it a valuable compound in both research and industrial contexts.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(Z)-3-phenylpent-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8- |
InChI-Schlüssel |
STAOMSFSFGPGFQ-HJWRWDBZSA-N |
Isomerische SMILES |
CC/C(=C/C(=O)O)/C1=CC=CC=C1 |
Kanonische SMILES |
CCC(=CC(=O)O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


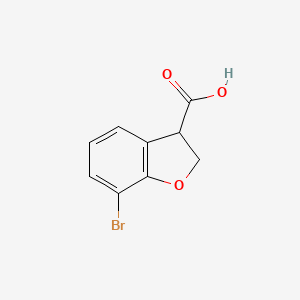
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
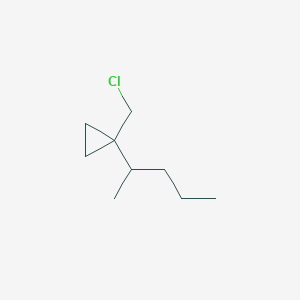
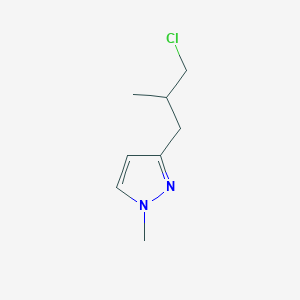
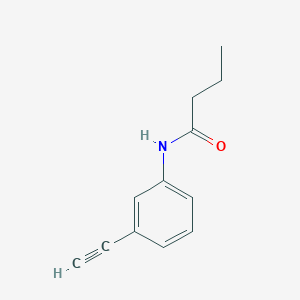

![N-[1-(Aminomethyl)cyclopropyl]-2-methylpropanamide](/img/structure/B13165893.png)
![[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)

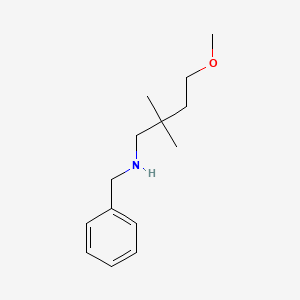


![4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
